molecular formula C24H20PS2Sb B12702051 Antimony, (diphenylphosphinodithioato-S,S')diphenyl-, (T-4)- CAS No. 139598-41-7

Antimony, (diphenylphosphinodithioato-S,S')diphenyl-, (T-4)-

Cat. No.: B12702051
CAS No.: 139598-41-7
M. Wt: 525.3 g/mol
InChI Key: SEDTUXSXWMESAV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antimony, (diphenylphosphinodithioato-S,S’)diphenyl-, (T-4)- is a chemical compound that belongs to the class of organoantimony compounds These compounds are characterized by the presence of antimony atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antimony, (diphenylphosphinodithioato-S,S’)diphenyl-, (T-4)- typically involves the reaction of antimony trichloride with diphenylphosphinodithioic acid. The reaction is carried out in an organic solvent such as benzene or toluene under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Antimony, (diphenylphosphinodithioato-S,S’)diphenyl-, (T-4)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various antimony derivatives with different oxidation states and substituted organic groups .

Scientific Research Applications

Antimony, (diphenylphosphinodithioato-S,S’)diphenyl-, (T-4)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Antimony, (diphenylphosphinodithioato-S,S’)diphenyl-, (T-4)- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal biochemical pathways, leading to the desired therapeutic or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antimony, (diphenylphosphinodithioato-S,S’)diphenyl-, (T-4)- is unique due to its specific molecular structure and the presence of diphenylphosphinodithioato groups.

Properties

CAS No.

139598-41-7

Molecular Formula

C24H20PS2Sb

Molecular Weight

525.3 g/mol

IUPAC Name

antimony(3+);benzene;diphenyl-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C12H11PS2.2C6H5.Sb/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;2*1-2-4-6-5-3-1;/h1-10H,(H,14,15);2*1-5H;/q;2*-1;+3/p-1

InChI Key

SEDTUXSXWMESAV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)[S-].[Sb+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.